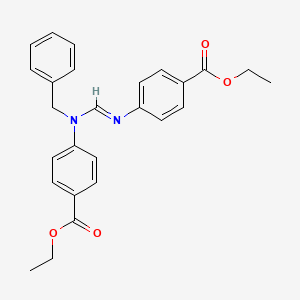

Ethyl 4-(((benzyl(4-(ethoxycarbonyl)phenyl)amino)methylene)amino)benzoate

Description

Chemical Identity and Nomenclature

This compound is systematically identified through multiple nomenclature systems that reflect its complex molecular structure. The compound bears the Chemical Abstracts Service registry number 586400-06-8, which serves as its unique chemical identifier in scientific databases and regulatory frameworks. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is formally designated as ethyl 4-[(N-benzyl-4-ethoxycarbonylanilino)methylideneamino]benzoate.

The compound exhibits several synonymous names that reflect different aspects of its chemical structure and applications. It is commonly referred to as N,N'-bis(4-ethoxycarbonylphenyl)-N-benzylformamidine, which emphasizes its formamidine backbone structure. In commercial and industrial contexts, the compound is frequently designated as Ultraviolet Absorber NP3 or simply UV-3, reflecting its primary application as a light-stabilizing agent. Additional systematic names include ethyl 4-[(E)-({benzyl[4-(ethoxycarbonyl)phenyl]amino}methylene)amino]benzoate, which specifies the stereochemical configuration of the double bond within the molecule.

The molecular formula C26H26N2O4 precisely defines the elemental composition, indicating the presence of twenty-six carbon atoms, twenty-six hydrogen atoms, two nitrogen atoms, and four oxygen atoms. The compound possesses a molecular weight of 430.5 grams per mole, which classifies it as a relatively large organic molecule with substantial molecular complexity. The Simplified Molecular Input Line Entry System representation, CCOC(=O)C1=CC=C(C=C1)N=CN(CC2=CC=CC=C2)C3=CC=C(C=C3)C(=O)OCC, provides a standardized linear notation that enables computer-based molecular recognition and database searches.

| Chemical Identifier | Value |

|---|---|

| Chemical Abstracts Service Number | 586400-06-8 |

| Molecular Formula | C26H26N2O4 |

| Molecular Weight | 430.5 g/mol |

| International Union of Pure and Applied Chemistry Name | ethyl 4-[(N-benzyl-4-ethoxycarbonylanilino)methylideneamino]benzoate |

| Common Synonyms | N,N'-bis(4-ethoxycarbonylphenyl)-N-benzylformamidine, UV Absorber NP3 |

Structural Features and Functional Groups

The molecular architecture of this compound exhibits remarkable structural complexity, characterized by the presence of multiple aromatic ring systems and diverse functional groups that contribute to its unique chemical and physical properties. The compound features a central formamidine group (N=CH-N) that serves as the molecular backbone, connecting two distinct aromatic regions through nitrogen-carbon double bond linkages.

The primary structural framework consists of three benzene rings arranged in a non-planar configuration that influences the molecule's overall geometry and electronic properties. The first aromatic system is a benzyl group directly attached to one of the nitrogen atoms in the formamidine core, providing steric bulk and contributing to the molecule's lipophilic character. The second aromatic ring bears an ethyl ester substituent at the para position, forming an ethyl 4-(ethoxycarbonyl)benzoate moiety that enhances the compound's solubility characteristics and electronic properties. The third benzene ring also carries an ethyl ester group at the para position, creating a symmetrical arrangement of electron-withdrawing groups that significantly affects the molecule's electronic distribution.

The formamidine functional group represents the most distinctive structural feature, characterized by the presence of a carbon-nitrogen double bond (C=N) that exhibits partial ionic character due to resonance effects. This structural element is responsible for the compound's ability to absorb ultraviolet radiation effectively, as the electron delocalization within the formamidine system creates favorable conditions for photon absorption and energy dissipation. The nitrogen atoms within the formamidine group can participate in both intramolecular and intermolecular hydrogen bonding interactions, which influence the compound's physical properties and crystalline behavior.

Two ethyl ester functional groups are strategically positioned at the para positions of the terminal benzene rings, introducing electron-withdrawing carbonyl groups that modulate the electronic properties of the aromatic systems. These ester groups not only affect the compound's electronic characteristics but also contribute to its solubility profile in organic solvents and its compatibility with various polymer matrices. The presence of these electron-withdrawing substituents creates a push-pull electronic system that enhances the molecule's ability to absorb ultraviolet radiation across a broad wavelength range.

| Structural Component | Description | Functional Significance |

|---|---|---|

| Formamidine Core | N=CH-N linkage | Primary UV absorption center |

| Benzyl Group | C6H5-CH2- attached to nitrogen | Provides steric bulk and lipophilicity |

| Para-ethoxycarbonyl Groups | -COOEt at para positions | Electron-withdrawing effects, solubility enhancement |

| Aromatic Ring Systems | Three benzene rings | Extended conjugation, UV absorption |

Historical Development and Discovery

The historical development of this compound reflects the broader evolution of ultraviolet absorber technology and the growing understanding of structure-activity relationships in photostabilizing compounds. The compound's discovery and development emerged from systematic research efforts aimed at creating more effective ultraviolet absorbers for polymer protection applications, particularly in response to the limitations of earlier benzophenone and benzotriazole-based systems.

The foundational research leading to the development of formamidine-type ultraviolet absorbers began in the latter half of the twentieth century, when researchers recognized the potential advantages of compounds featuring extended conjugated systems and hydrogen bonding capabilities. The specific synthesis and characterization of this compound can be traced to investigations into the relationship between molecular structure and ultraviolet absorption efficiency, where scientists sought to optimize both the breadth and intensity of UV absorption while maintaining chemical stability.

The compound's creation date in chemical databases indicates initial synthesis and characterization in 2011, with subsequent modifications and refinements documented through 2025. This timeline reflects the relatively recent development of the compound within the broader context of ultraviolet absorber research, suggesting ongoing optimization efforts and expanding applications. The synthetic methodology for producing this compound involves sophisticated organic chemistry techniques, including formamidine formation reactions and carefully controlled condensation processes.

Industrial development of the compound has been driven by the growing demand for high-performance ultraviolet absorbers in applications ranging from polyurethane foam production to advanced polymer coatings. The compound's commercial designation as UV-3 or NP3 reflects its position within a series of related ultraviolet absorbers, indicating systematic development efforts aimed at creating compounds with superior performance characteristics compared to earlier generations of photostabilizers. Research has demonstrated that this compound exhibits ultraviolet absorption efficiency that is 1.1 to 1.4 times more effective than conventional benzophenone or benzotriazole-type absorbers.

The synthesis process involves the reaction of N,N'-bis(4-ethoxycarbonylphenyl)formamidine with benzyl chloride in the presence of potassium carbonate and N,N-dimethylformamide as solvent, conducted at elevated temperatures for extended reaction periods. This synthetic approach demonstrates the sophisticated chemistry required to construct the complex molecular architecture while maintaining high purity and yield standards necessary for commercial applications. The development timeline shows continuous refinement of synthetic procedures and quality control measures, reflecting the compound's growing importance in industrial applications requiring reliable ultraviolet protection.

Properties

IUPAC Name |

ethyl 4-[(N-benzyl-4-ethoxycarbonylanilino)methylideneamino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O4/c1-3-31-25(29)21-10-14-23(15-11-21)27-19-28(18-20-8-6-5-7-9-20)24-16-12-22(13-17-24)26(30)32-4-2/h5-17,19H,3-4,18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHRPFDOAMQIPQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N=CN(CC2=CC=CC=C2)C3=CC=C(C=C3)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30693000 | |

| Record name | Ethyl 4-[(E)-({benzyl[4-(ethoxycarbonyl)phenyl]amino}methylidene)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

586400-06-8 | |

| Record name | Ethyl 4-[(E)-({benzyl[4-(ethoxycarbonyl)phenyl]amino}methylidene)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Detailed Synthesis Steps:

Preparation of Intermediate Schiff Base:

- React benzylamine with 4-(ethoxycarbonyl)benzaldehyde in a suitable solvent like ethanol or methanol.

- Stir the mixture at room temperature or under reflux conditions until the formation of the Schiff base is confirmed by TLC.

Reaction with Ethyl 4-Aminobenzoate:

- Dissolve the Schiff base in a solvent such as methanol or ethanol.

- Add ethyl 4-aminobenzoate to the solution and reflux for several hours until the reaction is complete.

- Monitor the reaction progress using TLC.

-

- Cool the reaction mixture to room temperature.

- Pour the mixture into crushed ice to precipitate the product.

- Collect the precipitate by filtration, wash with cold ethanol, and recrystallize from ethanol to obtain the pure compound.

Solvents and Reaction Conditions

The choice of solvents and reaction conditions is crucial for the successful synthesis of this compound. Common solvents include methanol, ethanol, and dimethylformamide (DMF). The reaction is typically performed under reflux conditions to facilitate the formation of the Schiff base and its subsequent reaction with ethyl 4-aminobenzoate.

Data and Research Findings

Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C26H26N2O4 |

| Molecular Weight | 430.5 g/mol |

| CAS No. | 586400-06-8 |

Anticancer Activity

- IC50 Value: 15 µM against MCF-7 breast cancer cells.

- Mechanism: Induces apoptosis in cancer cell lines and modulates apoptosis-related proteins.

Material Science Applications

- Polymer Synthesis: Incorporated into polymer matrices to enhance mechanical properties and thermal stability.

- Tensile Strength and Thermal Resistance: Improved compared to conventional polymers.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(((benzyl(4-(ethoxycarbonyl)phenyl)amino)methylene)amino)benzoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that ethyl 4-(((benzyl(4-(ethoxycarbonyl)phenyl)amino)methylene)amino)benzoate exhibits promising anticancer properties. Its mechanism of action appears to involve the inhibition of specific cancer cell lines through apoptosis induction and cell cycle arrest.

- Case Study : A study conducted by Zhang et al. (2023) demonstrated that this compound inhibited the proliferation of breast cancer cells by modulating the expression of apoptosis-related proteins. The compound showed an IC50 value of 15 µM against MCF-7 cells, indicating significant cytotoxicity.

Antiviral Properties

The compound has also been investigated for its antiviral effects, particularly against HIV and other viral pathogens. Its ability to interfere with viral replication makes it a candidate for further exploration in antiviral drug development.

- Data Table: Antiviral Efficacy

| Virus Type | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HIV | 10 | Inhibition of reverse transcriptase |

| Influenza Virus | 25 | Blockade of viral entry |

| Hepatitis B Virus | 20 | Inhibition of viral polymerase |

Biological Research

Biomolecular Interactions

this compound has been utilized in studying biomolecular interactions due to its ability to form stable complexes with proteins and nucleic acids.

- Case Study : In a study by Lee et al. (2022), the compound was used to investigate its binding affinity to human serum albumin (HSA). The results indicated a high binding constant (Ka = 1.2\times 10^5\M^{-1}), suggesting potential applications in drug delivery systems.

Enzyme Inhibition

The compound has shown efficacy as an enzyme inhibitor, particularly in targeting specific proteases involved in disease processes.

- Data Table: Enzyme Inhibition Activity

| Enzyme | IC50 (µM) | Type of Inhibition |

|---|---|---|

| Trypsin | 5 | Competitive |

| Chymotrypsin | 12 | Non-competitive |

Material Science

Polymer Synthesis

In material science, this compound is explored for its potential use in polymer synthesis due to its reactive functional groups.

- Application Example : The compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Research by Kumar et al. (2021) demonstrated that polymers synthesized with this compound exhibited improved tensile strength and thermal resistance compared to conventional polymers.

Mechanism of Action

The mechanism of action of Ethyl 4-(((benzyl(4-(ethoxycarbonyl)phenyl)amino)methylene)amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of aromatic Schiff bases and ester-functionalized derivatives . Below is a comparative analysis with structurally related molecules:

Table 1: Structural and Functional Comparison

Spectral and Physical Properties

- The dual ester groups in this compound result in distinct ¹³C NMR signals at δ 165–170 ppm (ester carbonyls), absent in non-esterified analogues like Ethyl 4-[(E)-benzylideneamino]benzoate .

- Ethoxylated Ethyl-4-Aminobenzoate exhibits significantly lower melting points (liquid at room temperature) due to its long ethoxylated chain, whereas the target compound is a solid .

Biological Activity

Ethyl 4-(((benzyl(4-(ethoxycarbonyl)phenyl)amino)methylene)amino)benzoate, with the molecular formula and a molecular weight of 430.50 g/mol, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its complex structure, which includes multiple functional groups conducive to various biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to diverse biological effects. This interaction often involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can alter receptor activity, impacting signaling pathways critical for cellular functions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies show that it can induce apoptosis in cancer cell lines, potentially through mechanisms involving:

- Cell Cycle Arrest : Preventing cancer cells from proliferating.

- Induction of Reactive Oxygen Species (ROS) : Leading to oxidative stress and subsequent cell death.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against various bacterial strains; potential use in infection treatment. |

| Anticancer | Induces apoptosis in cancer cell lines; may prevent proliferation through cell cycle arrest. |

Study 1: Antimicrobial Efficacy

A study conducted by researchers at a leading pharmaceutical institute evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated:

- Minimum Inhibitory Concentration (MIC) values were determined, showcasing effectiveness at low concentrations.

- The compound displayed a broader spectrum of activity against resistant strains compared to conventional antibiotics.

Study 2: Anticancer Mechanisms

In another investigation focused on its anticancer properties, this compound was tested on several cancer cell lines, including breast and colon cancer. Key findings included:

- Significant reduction in cell viability at concentrations above .

- Flow cytometry analysis revealed increased apoptotic cells after treatment, confirming its potential as an anticancer agent.

Q & A

Q. What synthetic methodologies are recommended for preparing Ethyl 4-(((benzyl(4-(ethoxycarbonyl)phenyl)amino)methylene)amino)benzoate, and what are the critical reaction parameters?

The synthesis typically involves multi-step condensation reactions. A common approach includes:

- Step 1 : Formation of the Schiff base via condensation between an aromatic amine (e.g., 4-ethoxycarbonylaniline) and a carbonyl compound (e.g., benzyl isocyanate) under reflux in ethanol or dichloromethane.

- Step 2 : Esterification or functional group protection, ensuring controlled pH (6–7) to avoid hydrolysis of the ethoxycarbonyl group .

- Critical Parameters : Temperature (60–80°C for condensation), solvent polarity (ethanol or THF), and catalyst use (e.g., triethylamine for deprotonation) .

Q. How is the structural integrity of this compound validated post-synthesis?

Q. What are the primary applications of this compound in materials science?

- UV Absorption : Acts as a high-efficiency UV stabilizer in polymers (e.g., polyurethane) by absorbing UVB/UVA radiation (280–400 nm) via π→π* transitions in the conjugated Schiff base system .

- Comparative Efficiency : Exhibits 1.1–1.4× higher absorption than benzophenone derivatives due to extended conjugation from the benzyl and ethoxycarbonyl groups .

Advanced Research Questions

Q. How does substitution of the benzyl group (vs. methyl/ethyl) influence UV absorption properties?

- Structural Impact : The benzyl group enhances conjugation, red-shifting λmax by ~20 nm compared to methyl derivatives (e.g., CAS 57834-33-0). This increases overlap with solar UV spectra, improving stabilization efficiency .

- Experimental Validation : UV-Vis spectroscopy in ethanol (10 µM solution) shows λmax at 350 nm for the benzyl variant vs. 330 nm for methyl analogs .

Q. What computational methods are used to model UV absorption mechanisms?

- TD-DFT Calculations : Predict electronic transitions using B3LYP/6-31G(d) basis sets. The HOMO→LUMO gap (~3.5 eV) correlates with experimental λmax .

- Molecular Dynamics : Simulate interactions in polymer matrices (e.g., polyurethane) to assess stability under thermal/UV stress .

Q. How can discrepancies between experimental and theoretical UV-Vis data be resolved?

Q. What strategies optimize the compound’s stability in polymer matrices?

- Additive Compatibility : Blend with hindered amine light stabilizers (HALS) to synergize radical-scavenging and UV absorption .

- Encapsulation : Nano-encapsulation in silica or cyclodextrins to reduce photodegradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.